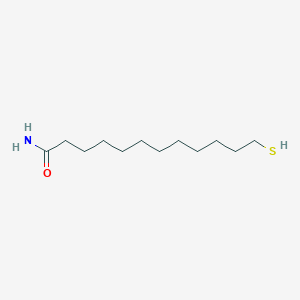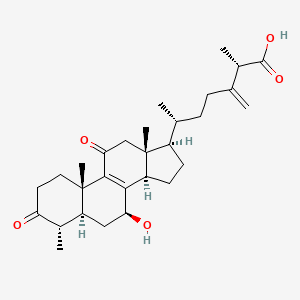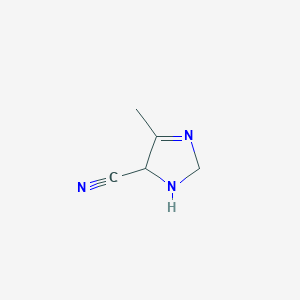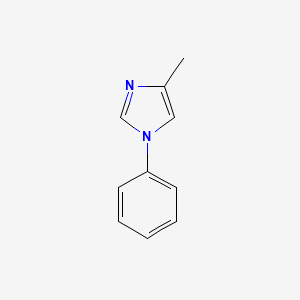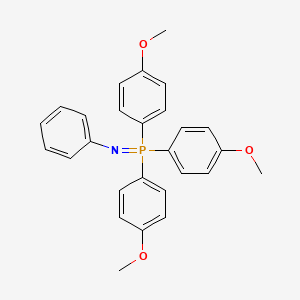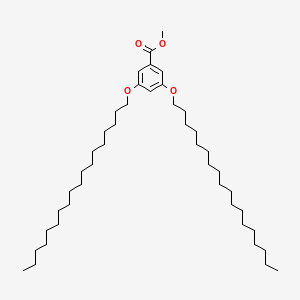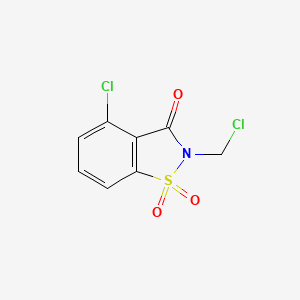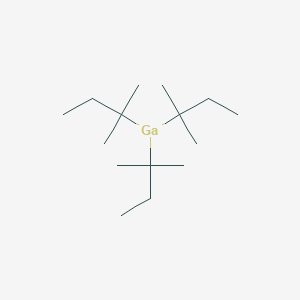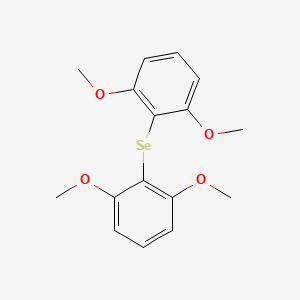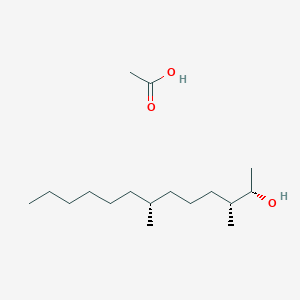![molecular formula C18H21BrN2O2 B14265810 Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide CAS No. 171926-14-0](/img/structure/B14265810.png)
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This particular compound features a pyridinium core with a dimethoxymethyl group at the 4-position and an indole moiety at the 1-position, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale quaternization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction can produce pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridinium salts.
科学研究应用
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-malarial and anti-cholinesterase inhibitor.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用机制
The mechanism of action of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cholinesterases, by binding to the active site and preventing substrate access. Additionally, its indole moiety may interact with biological receptors, influencing cellular signaling pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- Pyridinium, 4-(methoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(ethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, chloride
Uniqueness
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group and the indole moiety enhances its reactivity and potential as a bioactive compound, distinguishing it from other similar pyridinium salts.
属性
CAS 编号 |
171926-14-0 |
|---|---|
分子式 |
C18H21BrN2O2 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
3-[2-[4-(dimethoxymethyl)pyridin-1-ium-1-yl]ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C18H21N2O2.BrH/c1-21-18(22-2)14-7-10-20(11-8-14)12-9-15-13-19-17-6-4-3-5-16(15)17;/h3-8,10-11,13,18-19H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
BYCRVGWCDPFWTJ-UHFFFAOYSA-M |
规范 SMILES |
COC(C1=CC=[N+](C=C1)CCC2=CNC3=CC=CC=C32)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
